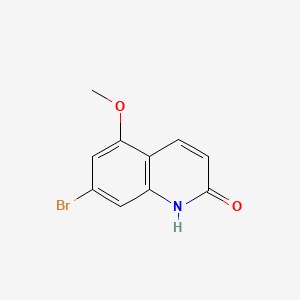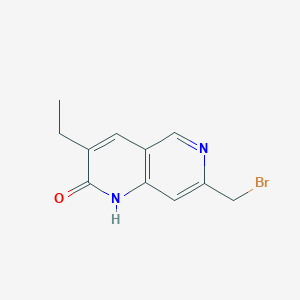
7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by the presence of a bromomethyl group at the 7th position and an ethyl group at the 3rd position on the naphthyridine ring. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one typically involves the bromination of a precursor naphthyridine compound. One common method includes the reaction of 3-ethyl-1H-1,6-naphthyridin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted naphthyridine derivatives.
- Oxidation reactions produce naphthyridine ketones or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted naphthyridines.
Wissenschaftliche Forschungsanwendungen
7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a DNA intercalator and alkylating agent, which can be useful in cancer therapy.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: The compound’s ability to interact with biomolecules makes it a valuable tool in studying cellular processes and drug interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one involves its ability to alkylate DNA. The bromomethyl group reacts with nucleophilic sites on DNA bases, leading to the formation of covalent bonds and crosslinks. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The compound’s ability to intercalate between DNA bases further enhances its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1,8-Bis(bromomethyl)acridine: Known for its DNA crosslinking and intercalating properties.
2-(Bromomethyl)-7-methylacridine: Exhibits similar DNA alkylation activity.
2,7-Dimethylacridine: Less active in DNA intercalation compared to other bromomethyl acridines.
Uniqueness: 7-(Bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one stands out due to its specific substitution pattern on the naphthyridine ring, which imparts unique electronic and steric properties. These characteristics make it a versatile compound for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C11H11BrN2O |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H11BrN2O/c1-2-7-3-8-6-13-9(5-12)4-10(8)14-11(7)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChI-Schlüssel |
YYCWMOLAGYDLOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C(N=C2)CBr)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
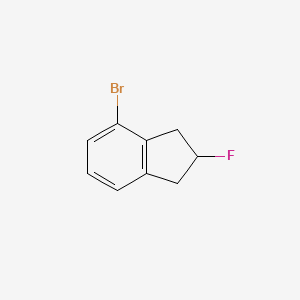

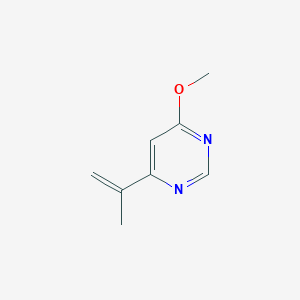
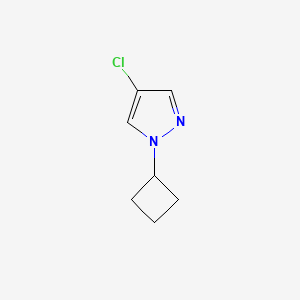
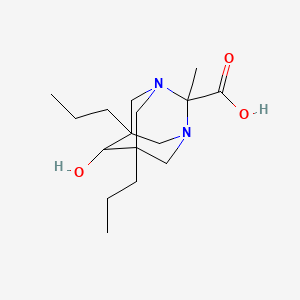
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
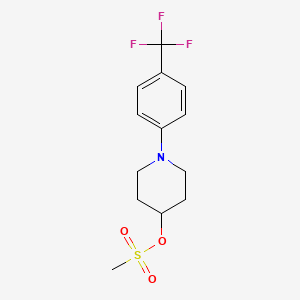
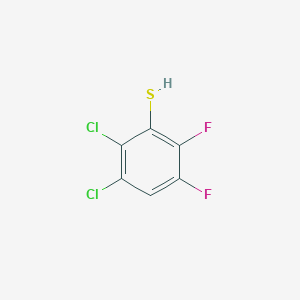
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
